Metanephrine

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La metanefrina se puede sintetizar mediante la O-metilación de la epinefrina utilizando catecol-O-metiltransferasa. Esta reacción generalmente ocurre en presencia de un donante de metilo como la S-adenosilmetionina .

Métodos de Producción Industrial: En entornos industriales, la metanefrina a menudo se produce mediante la extracción y purificación de muestras biológicas, como orina o plasma, seguidas de cromatografía líquida-espectrometría de masas en tándem (LC-MS/MS) para la cuantificación . Este método implica la extracción en fase sólida y la separación cromatográfica para aislar la metanefrina de otros compuestos .

Análisis De Reacciones Químicas

Production of Metanephrine

- Enzymatic Reaction this compound is produced by the O-methylation of epinephrine, a reaction catalyzed by COMT . The COMT enzyme transfers a methyl group from S-adenosylmethionine to epinephrine, yielding this compound and S-adenosylhomocysteine .

- Location of Production this compound is primarily produced within the adrenal medulla, specifically in chromaffin cells . Inside these cells, leakage of norepinephrine and epinephrine from storage granules leads to intracellular production of this compound . The adrenal medulla is the largest single source of circulating this compound .

- Quantitative Significance In humans, approximately 93% of circulating this compound is derived from catecholamines metabolized within adrenal chromaffin cells . In patients with pheochromocytoma, more than 94% of elevated plasma concentrations of this compound are derived from the metabolism of catecholamines by COMT within tumor cells .

Catabolism of this compound

- Enzymatic Pathways this compound is further metabolized by amine oxidases, including Amine Oxidase A (MAOA) and Amine Oxidase B (MAOB) . These enzymes catalyze the oxidative deamination of this compound .

- Enzymes Involved

Clinical Significance

- Diagnostic Marker Plasma free metanephrines are used as a diagnostic tool for pheochromocytoma, a rare adrenal medullary neoplasm . Measurements of plasma free metanephrines provide a superior diagnostic test compared to other available methods .

- Cardiometabolic Risk High levels of metanephrines are associated with cardiovascular complications and metabolic alterations . this compound levels are associated with hypertensive cardiomyopathy and microalbuminuria .

Measurement Methods

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Free this compound and northis compound are extracted from plasma using solid-phase extraction, and the concentrated eluate is analyzed using LC-MS/MS . Stable isotope-labeled internal standards are used for quantification .

- High-Performance Liquid Chromatography (HPLC) HPLC is utilized for quantifying this compound levels in urine samples .

Factors Influencing this compound Levels

- Pheochromocytoma The primary pathological factor that influences this compound levels is the presence of pheochromocytoma. In patients with pheochromocytoma, levels of free metanephrines can be over 10,000 times higher than plasma concentrations before tumor removal .

- Sympathetic Activity Metanephrines can be considered markers of the whole sympathetic system activity, providing slightly different information than catecholamines .

- Cardiometabolic Risk Factors : Elevated this compound levels have been associated with increased cardiovascular and metabolic risks, including metabolic syndrome and microalbuminuria .

- False Positives Dietary catecholamines can affect the measurement of total urine metanephrines .

- Collection methods Properly collected supine plasma metanephrines had a false-positive rate of <3% in the absence of known PPGL/adrenal mass .

Aplicaciones Científicas De Investigación

Clinical Diagnostics

1. Diagnosis of Pheochromocytoma and Paraganglioma:

Metanephrine is primarily utilized as a biochemical marker for diagnosing pheochromocytomas and paragangliomas. Studies indicate that this compound testing has higher sensitivity compared to traditional plasma or urinary catecholamine measurements. Specifically, fractionated plasma or urinary this compound levels are preferred initial tests due to their reliability in detecting these tumors .

2. Cardiometabolic Risk Assessment:

Recent research highlights the association between elevated urine this compound levels and cardiovascular risk factors in patients with nonfunctioning adrenal incidentalomas. A retrospective study analyzed data from 828 patients, revealing that higher this compound levels correlated with microalbuminuria and metabolic syndrome, suggesting its potential role in cardiometabolic risk stratification .

Research Applications

3. Electrochemical Measurement Techniques:

Innovative methods for measuring metanephrines have been developed, such as direct electrochemical techniques. These methods allow for the quantitative assessment of metanephrines in urine samples, enhancing diagnostic accuracy for pheochromocytoma . The implementation of solid-phase extraction techniques also helps mitigate matrix effects during analysis.

4. Tumor Characterization:

this compound levels are not only diagnostic but can also provide insights into tumor characteristics and malignancy risk. For instance, patterns of this compound and northis compound can indicate malignant potential in adrenal tumors, assisting clinicians in making informed management decisions .

Case Studies

5. Clinical Cases Involving this compound Testing:

Several case reports illustrate the clinical significance of this compound testing:

- Case 1: A pregnant woman presented with tachycardia and hypertension; elevated urinary catecholamines led to the diagnosis of a right adrenal pheochromocytoma, managed through medication prior to surgical intervention .

- Case 2: A patient experiencing cardiac arrest was found to have elevated serum troponins and subsequently diagnosed with cardiac pheochromocytoma after extensive testing .

Data Table: Summary of this compound Applications

Mecanismo De Acción

La metanefrina es un metabolito y no ejerce efectos fisiológicos directos. En cambio, es un producto del metabolismo de la epinefrina. La enzima catecol-O-metiltransferasa cataliza la O-metilación de la epinefrina para formar metanefrina . Este proceso ocurre en tejidos extraneuronales y células cromafines medulares suprarrenales . La metanefrina luego se metaboliza aún más a ácido vanililmandélico, que se excreta en la orina .

Compuestos Similares:

Normetanefrina: Un metabolito de la norepinefrina, formado a través de un proceso similar de O-metilación.

Ácido Vanililmandélico: El metabolito final tanto de la metanefrina como de la normetanefrina.

Epinefrina: El compuesto padre del que se deriva la metanefrina.

Singularidad: La metanefrina es única en el sentido de que es un metabolito específico de la epinefrina y sirve como un biomarcador crucial para diagnosticar tumores de la glándula suprarrenal. Su estabilidad y especificidad la convierten en un compuesto esencial en los diagnósticos clínicos .

Comparación Con Compuestos Similares

Normetanephrine: A metabolite of norepinephrine, formed through a similar O-methylation process.

Vanillylmandelic Acid: The final metabolite of both this compound and northis compound.

Epinephrine: The parent compound from which this compound is derived.

Uniqueness: this compound is unique in that it is a specific metabolite of epinephrine and serves as a crucial biomarker for diagnosing adrenal gland tumors. Its stability and specificity make it an essential compound in clinical diagnostics .

Actividad Biológica

Metanephrine, an ortho-methylated metabolite of catecholamines, plays a significant role in various physiological processes and clinical diagnostics, particularly in the context of pheochromocytoma and cardiovascular health. This article explores the biological activity of this compound, its diagnostic utility, and its implications in cardiometabolic conditions.

Overview of this compound

This compound is produced from the metabolism of epinephrine via catechol-O-methyltransferase (COMT). It is primarily found in plasma and urine and serves as a biomarker for diagnosing pheochromocytoma, a tumor that secretes catecholamines. The biological activity of this compound is closely related to its levels in the body, which can indicate various health conditions.

Sensitivity and Specificity

This compound testing has been shown to have high sensitivity and specificity for diagnosing pheochromocytoma. Studies indicate that plasma free metanephrines exhibit a sensitivity of 96-100% and specificity of 85-100%, making them superior to urinary metanephrines, which have a sensitivity of 93-99.6% and specificity of 71-77% .

| Test Type | Sensitivity (%) | Specificity (%) |

|---|---|---|

| Plasma Free Metanephrines | 96-100 | 85-100 |

| Urinary Metanephrines | 93-99.6 | 71-77 |

Case Studies

- Retrospective Cohort Study : A study analyzed urine metanephrines in relation to cardiometabolic complications. It found that elevated this compound levels were significantly associated with microalbuminuria (OR = 1.66, p = 0.003) and metabolic syndrome (OR = 1.10, p = 0.037) among patients with non-functioning adrenal incidentaloma .

- Plasma Metanephrines in Pheochromocytoma : Another study involving 52 patients with pheochromocytoma demonstrated that all had elevated plasma concentrations of metanephrines, confirming the diagnostic value of this biomarker .

Biological Activity and Mechanisms

This compound levels reflect sympathetic nervous system activity. Elevated levels can indicate increased catecholamine production or metabolism within tumors. The metabolism of catecholamines to metanephrines occurs primarily in the liver and kidneys, where they are further conjugated for excretion.

Cardiovascular Implications

Research suggests that elevated this compound levels are linked to cardiovascular risk factors. For instance, a study indicated that high urine this compound concentrations were associated with hypertensive cardiomyopathy and metabolic syndrome . This highlights the potential role of metanephrines as indirect markers for assessing cardiovascular health.

Propiedades

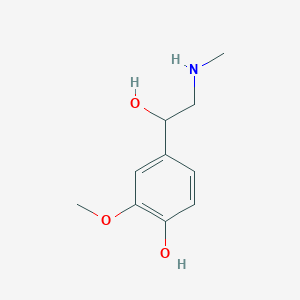

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJCTZKFYGDABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863478 | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5001-33-2, 2282-54-4 | |

| Record name | Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2282-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METANEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZE0530JEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is metanephrine a valuable biomarker for PPGLs?

A1: Pheochromocytomas and paragangliomas are tumors that originate from chromaffin cells. These cells are responsible for producing and secreting catecholamines, primarily norepinephrine and epinephrine. [] Metanephrines are O-methylated metabolites of catecholamines, produced within the tumor cells through the action of the enzyme catechol-O-methyltransferase (COMT). [, ] Because this metabolic pathway occurs within the tumor itself, this compound serves as a more direct marker of tumor activity compared to circulating catecholamines, which are also influenced by factors like stress and medication. []

Q2: Are there differences in the diagnostic accuracy of plasma free metanephrines versus total metanephrines?

A2: The research on the comparative efficacy of plasma free metanephrines versus total metanephrines is ongoing. [, ] Some studies suggest that both tests perform comparably in diagnosing PPGLs, particularly in individuals without renal dysfunction. [] Further research is necessary to determine if one test offers a clear advantage in terms of sensitivity and specificity. []

Q3: Does the patient's position during blood draw impact plasma this compound levels?

A3: Yes, studies have demonstrated that plasma northis compound concentrations are significantly affected by patient position during blood sampling. [, , ] Samples collected from patients in a supine position, after a period of rest, consistently yield lower northis compound levels compared to samples taken when the patient is seated or standing. [, , ] This difference is attributed to the effect of gravity on venous pooling and catecholamine release. [, ] Using reference ranges derived from supine blood sampling is crucial to minimize false-positive results, particularly for northis compound. [, ]

Q4: What is the role of methoxytyramine in PPGL diagnosis?

A4: Methoxytyramine is the O-methylated metabolite of dopamine. [] While northis compound and this compound are the primary biomarkers for PPGLs, measuring plasma methoxytyramine can be helpful in identifying the rare dopamine-producing PPGLs. [] Studies show that including methoxytyramine analysis can improve diagnostic sensitivity, especially for head and neck paragangliomas (HNPGLs), which are more likely to secrete dopamine. []

Q5: Can medications interfere with this compound testing?

A5: Yes, certain medications can significantly interfere with the accuracy of this compound testing. [, , ] Tricyclic antidepressants and phenoxybenzamine are known to elevate plasma northis compound levels, potentially leading to false-positive results. [, ] Similarly, levodopa, a medication used in Parkinson's disease, can significantly increase plasma and urinary methoxytyramine concentrations. [, ]

Q6: Can dietary factors influence this compound levels?

A6: Consuming foods rich in catecholamines can transiently increase both plasma and urinary this compound levels. [] For instance, a diet high in bananas, oranges, pineapples, and certain berries might lead to falsely elevated test results. [] It is essential to inquire about recent dietary intake when interpreting this compound measurements.

Q7: Does the patient's health status, aside from PPGLs, affect this compound levels?

A7: Yes, underlying health conditions can affect this compound levels. For instance, critically ill dogs showed significantly higher urinary catecholamine and this compound levels compared to healthy dogs. [] Similarly, patients with congestive heart failure or other forms of secondary hypertension may also have elevated plasma catecholamine levels, potentially making it difficult to differentiate from PPGLs based solely on biochemical tests. []

Q8: What analytical techniques are used to measure metanephrines?

A8: Metanephrines are typically measured using sophisticated analytical techniques like high-performance liquid chromatography (HPLC) with electrochemical detection (ED) or tandem mass spectrometry (MS/MS). [, , , , , ] These techniques offer high sensitivity and specificity, crucial for accurate diagnosis and monitoring of PPGLs.

Q9: Are there specific considerations for this compound analysis in patients undergoing hemodialysis?

A9: Yes, specific considerations are necessary for accurate this compound testing in patients undergoing hemodialysis. [] Studies indicate that blood sampling timing and site significantly influence plasma this compound levels in these patients. [] Collecting blood from the dialysis shunt near the end of the hemodialysis session, along with using appropriate reference intervals specific to this patient population, is crucial for minimizing false-negative diagnoses. []

Q10: What are the potential research areas related to this compound in the context of PPGLs?

A10: Future research can focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.